Cas no 1807210-04-3 (2,5-Bis(trifluoromethyl)-3-fluoroanisole)

2,5-Bis(trifluoromethyl)-3-fluoroanisole Chemical and Physical Properties
Names and Identifiers
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- 2,5-Bis(trifluoromethyl)-3-fluoroanisole
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- Inchi: 1S/C9H5F7O/c1-17-6-3-4(8(11,12)13)2-5(10)7(6)9(14,15)16/h2-3H,1H3
- InChI Key: DBRBBPDLVSKRNH-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=CC(=C1C(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2
2,5-Bis(trifluoromethyl)-3-fluoroanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015001564-1g |
2,5-Bis(trifluoromethyl)-3-fluoroanisole |
1807210-04-3 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
2,5-Bis(trifluoromethyl)-3-fluoroanisole Related Literature
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on 2,5-Bis(trifluoromethyl)-3-fluoroanisole
Research Brief on 2,5-Bis(trifluoromethyl)-3-fluoroanisole (CAS: 1807210-04-3) and Its Applications in Chemical Biology and Pharmaceutical Research
2,5-Bis(trifluoromethyl)-3-fluoroanisole (CAS: 1807210-04-3) is a fluorinated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural and electronic properties. This compound, characterized by the presence of multiple trifluoromethyl and fluoro groups, exhibits remarkable stability and reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its potential applications in drug discovery, agrochemical development, and material science, highlighting its versatility and importance in modern synthetic chemistry.
One of the key areas of interest is the role of 2,5-Bis(trifluoromethyl)-3-fluoroanisole in the development of novel pharmaceuticals. The trifluoromethyl groups in this compound are known to enhance the metabolic stability and bioavailability of drug candidates, while the fluoro substituents can influence binding affinity to biological targets. Recent research has demonstrated its utility in the synthesis of kinase inhibitors, where the compound serves as a critical building block for introducing fluorinated motifs into the inhibitor scaffold. These modifications have been shown to improve the potency and selectivity of the inhibitors against specific kinase isoforms, offering promising avenues for targeted cancer therapies.
In addition to its pharmaceutical applications, 2,5-Bis(trifluoromethyl)-3-fluoroanisole has also been investigated for its potential in agrochemicals. The compound's ability to resist degradation under environmental conditions makes it an attractive candidate for the development of stable and effective pesticides. Recent studies have focused on its incorporation into herbicidal and fungicidal agents, where the fluorinated aromatic core contributes to enhanced activity and reduced toxicity. These findings underscore the compound's potential to address challenges in sustainable agriculture and crop protection.
From a synthetic chemistry perspective, the compound's reactivity has been a subject of intense study. Researchers have developed innovative methodologies for functionalizing 2,5-Bis(trifluoromethyl)-3-fluoroanisole, including cross-coupling reactions and nucleophilic aromatic substitutions. These advances have expanded the toolbox available for constructing complex fluorinated architectures, enabling the efficient synthesis of diverse molecular scaffolds. Notably, the compound's compatibility with transition metal-catalyzed reactions has opened new pathways for creating high-value intermediates in medicinal chemistry.
Recent publications have also explored the mechanistic aspects of 2,5-Bis(trifluoromethyl)-3-fluoroanisole's interactions with biological systems. Computational studies and experimental data suggest that the compound's electronic properties play a crucial role in its binding to protein targets, particularly in enzymes involved in signal transduction pathways. These insights are informing the design of next-generation therapeutics with improved pharmacokinetic profiles and reduced off-target effects.
In conclusion, 2,5-Bis(trifluoromethyl)-3-fluoroanisole (CAS: 1807210-04-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile continue to inspire innovative applications across multiple disciplines. As research progresses, this compound is expected to play an increasingly important role in the development of advanced therapeutics, agrochemicals, and functional materials. Future studies will likely focus on optimizing its synthetic accessibility and exploring new biological targets, further solidifying its position as a key player in modern chemical sciences.
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